3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Brand Name: Vulcanchem
CAS No.: 4054-67-5
VCID: VC3711719
InChI: InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14)
SMILES: CC1=C(C(=NN1)C)C2=C(NN=C2C)C
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

CAS No.: 4054-67-5

Cat. No.: VC3711719

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole - 4054-67-5

Specification

CAS No. 4054-67-5
Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole
Standard InChI InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14)
Standard InChI Key AZVPUVHTLAXDBK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)C2=C(NN=C2C)C
Canonical SMILES CC1=C(C(=NN1)C)C2=C(NN=C2C)C

Introduction

Chemical Structure and Properties

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole consists of two pyrazole rings joined at their 4-positions, creating a bipyrazole system. Each pyrazole ring contains four methyl substituents at positions 3,3',5,5', significantly influencing the compound's physical and chemical properties. The compound is also known by several synonyms including 4,4′-Bi-1H-pyrazole, 3,3′,5,5′-tetramethyl- and 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole .

Physical Properties

The key physical and chemical properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole are presented in the following table:

PropertyValue
Molecular FormulaC10H14N4
Average Mass190.250 g/mol
Monoisotopic Mass190.121846 g/mol
Registry Number4054-67-5
AppearanceCrystalline solid
Melting PointNot specified in sources
SolubilitySoluble in methanol, chloroform

The compound's structure features two pyrazole rings with nitrogen atoms at positions 1,2 and 1',2' respectively. The methyl groups at positions 3,3',5,5' contribute to its lipophilicity and influence its chemical reactivity patterns. The presence of N-H bonds allows the compound to participate in hydrogen bonding interactions, making it particularly interesting for coordination chemistry applications .

Synthesis Methods

While the search results don't provide a specific synthesis route for 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, several general methods for synthesizing bipyrazole systems have been documented in the literature. These methods can be adapted for the synthesis of this particular compound.

General Synthetic Approaches for Bipyrazole Systems

The synthesis of bipyrazole systems can be accomplished through various methodologies depending on the desired connection point between the pyrazole rings. For 4,4'-bipyrazoles specifically, several approaches are viable:

One common method involves the dimerization of pyrazole derivatives through oxidative coupling reactions. This approach typically employs oxidizing agents that generate radical intermediates, which subsequently undergo coupling at the 4-position. The reaction conditions must be carefully controlled to ensure selectivity for the desired 4,4'-connection .

Another synthetic route involves regioselective 1,3-dipolar cycloaddition reactions, which have been reported for the synthesis of polysubstituted 3,3'-bi-1H-pyrazole derivatives. This methodology could potentially be adapted for the synthesis of 4,4'-connected bipyrazoles with appropriate modifications to the reaction conditions and starting materials .

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structure and properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of this compound.

NMR Spectroscopy

The 1H-NMR spectrum of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4bpzH2) in CDCl3 shows a singlet at δ 2.18 ppm, which corresponds to the 12 hydrogen atoms of the four methyl groups. When measured in CD3OD, a slightly broader singlet appears at δ 2.05 ppm. These spectral features confirm the symmetrical nature of the molecule with equivalent methyl groups at the 3,3',5,5' positions .

13C-NMR spectroscopy provides additional structural information. In CD3OD, the carbon signals for the methyl groups appear at δ 9.8 ppm and δ 12.2 ppm, corresponding to the 3- and 5-positioned methyl carbons, though exact assignment may vary .

Applications in Coordination Chemistry

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole has emerged as a valuable ligand in coordination chemistry, particularly for constructing coordination polymers with interesting structural and functional properties.

Silver(I) Coordination Polymers

One of the most notable applications of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (often abbreviated as Me4bpzH2 in the scientific literature) is in the formation of silver(I) coordination polymers. These polymers exhibit unique structural characteristics and photoluminescence properties that make them interesting for materials science applications .

Specifically, coordination polymers with the general formula [Ag(X)(Me4bpzH2)], where X represents anions such as CF3CO2− and CF3SO3−, have been synthesized and characterized. The presence of the tetramethyl substituents on the bipyrazole ligand enhances the solubility of these silver(I) complexes in common organic solvents, addressing a significant limitation of many coordination polymers .

The structural features of these coordination polymers have been determined through single-crystal X-ray analysis at low temperatures. The incorporation of trifluoromethyl groups in the coordinated anions contributes to the unique properties of these materials .

Photoluminescence Properties

The silver(I) coordination polymers incorporating 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole display interesting photoluminescence properties. Spectroscopic studies have identified two main emission bands:

  • A high-energy band at approximately 330 nm corresponding to ligand-centered (bipyrazole) fluorescence

  • A low-energy band at approximately 400 nm attributed to ligand-centered phosphorescence resulting from the heavy atom effect

These photoluminescence properties make these coordination polymers potentially useful for applications in sensors, displays, and other optoelectronic devices.

Research Developments

Recent research on 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole has focused primarily on its coordination chemistry, exploring its potential as a ligand for various metal ions. The compound's ability to form stable complexes with transition metals has led to investigations of its potential applications in catalysis, materials science, and supramolecular chemistry.

The synthesis of silver(I) coordination polymers using this bipyrazole as a ligand represents an important advance in the field. By introducing tetramethyl substituents on the bipyrazole backbone, researchers have successfully addressed solubility issues that often plague coordination polymers, facilitating their characterization and potential applications .

Spectroscopic investigations of these coordination polymers have provided insights into their electronic structure and photophysical properties. The observation of both fluorescence and phosphorescence emissions indicates potential applications in luminescent materials and sensors .

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